molecular formula C10H11BrN6O2 B10963924 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10963924
M. Wt: 327.14 g/mol
InChI Key: PVRCFGCKVOPLOM-UHFFFAOYSA-N
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Description

4-{[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromo substituent and carbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access . Additionally, it may modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H11BrN6O2

Molecular Weight

327.14 g/mol

IUPAC Name

4-[(4-bromo-2-methylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11BrN6O2/c1-16-4-6(7(15-16)9(12)18)14-10(19)8-5(11)3-13-17(8)2/h3-4H,1-2H3,(H2,12,18)(H,14,19)

InChI Key

PVRCFGCKVOPLOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)Br

Origin of Product

United States

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